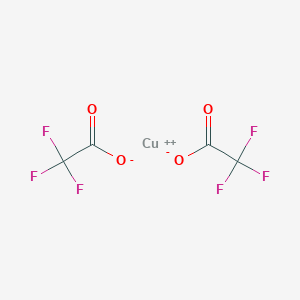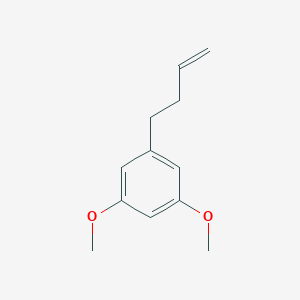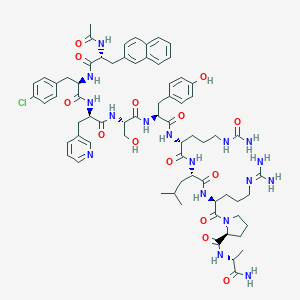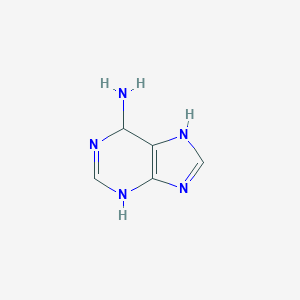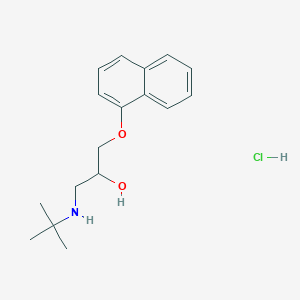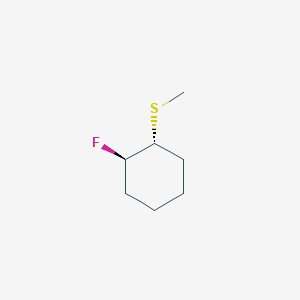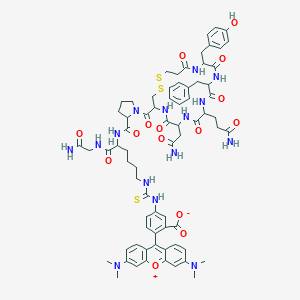
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) is a synthetic analog of the natural hormone vasopressin. It is commonly referred to as vasopressin with a fluorescent label. This compound is widely used in scientific research to study the mechanisms of action of vasopressin and its effects on biochemical and physiological processes.
Wirkmechanismus
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) acts on specific receptors in the brain and peripheral tissues. It binds to vasopressin V1a and V1b receptors, which are involved in the regulation of social behavior, stress responses, and blood pressure. This compound also binds to vasopressin V2 receptors, which are involved in the regulation of water balance and urine concentration.
Biochemische Und Physiologische Effekte
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) has a range of biochemical and physiological effects. It has been shown to increase social bonding and aggression in animals, as well as improve memory and learning. This compound also plays a role in the regulation of blood pressure, water balance, and stress responses. It has been used to investigate the effects of vasopressin on these processes in both animal and human studies.
Vorteile Und Einschränkungen Für Laborexperimente
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) has several advantages for use in lab experiments. It allows for the visualization and tracking of vasopressin in living cells and tissues, which is not possible with the natural hormone. This compound also has a longer half-life than the natural hormone, allowing for longer-term studies. However, the fluorescent label may alter the activity of vasopressin and its receptors, which could affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)). One area of interest is the role of vasopressin in the regulation of social behavior and its potential as a therapeutic target for social disorders such as autism and schizophrenia. Another area of interest is the use of vasopressin as a biomarker for the diagnosis and monitoring of diseases such as heart failure and diabetes. Additionally, further research is needed to fully understand the mechanisms of action of vasopressin and its effects on physiological processes.
In conclusion, vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) is a synthetic analog of the natural hormone vasopressin that has a wide range of applications in scientific research. Its use allows for the visualization and tracking of vasopressin in living cells and tissues, and it has been used to investigate the mechanisms of action of vasopressin and its effects on biochemical and physiological processes. While there are limitations to its use in lab experiments, vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) has the potential to be a valuable tool in future research on social behavior, disease diagnosis, and the regulation of physiological processes.
Synthesemethoden
The synthesis of vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) involves the chemical modification of the natural hormone vasopressin. The process involves the addition of a fluorescent label to the lysine residue at position 8 of the vasopressin molecule. This modification allows for the visualization and tracking of vasopressin in living cells and tissues.
Wissenschaftliche Forschungsanwendungen
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) has a wide range of applications in scientific research. It is commonly used to study the mechanisms of action of vasopressin in the brain and the effects of vasopressin on social behavior, memory, and learning. This compound is also used to investigate the role of vasopressin in the regulation of blood pressure, water balance, and stress responses.
Eigenschaften
CAS-Nummer |
123298-17-9 |
|---|---|
Produktname |
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl))- |
Molekularformel |
C71H85N15O15S3 |
Molekulargewicht |
1484.7 g/mol |
IUPAC-Name |
5-[[6-[(2-amino-2-oxoethyl)amino]-5-[[1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-6-oxohexyl]carbamothioylamino]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C71H85N15O15S3/c1-84(2)42-18-23-46-56(34-42)101-57-35-43(85(3)4)19-24-47(57)62(46)45-22-17-41(33-48(45)70(99)100)77-71(102)75-28-9-8-13-49(63(92)76-37-60(74)90)80-68(97)55-14-10-29-86(55)69(98)54-38-104-103-30-27-61(91)78-51(32-40-15-20-44(87)21-16-40)65(94)81-52(31-39-11-6-5-7-12-39)66(95)79-50(25-26-58(72)88)64(93)82-53(36-59(73)89)67(96)83-54/h5-7,11-12,15-24,33-35,49-55H,8-10,13-14,25-32,36-38H2,1-4H3,(H16-,72,73,74,75,76,77,78,79,80,81,82,83,87,88,89,90,91,92,93,94,95,96,97,99,100,102) |
InChI-Schlüssel |
CPFMSSKPEGMFOD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)NC(=S)NCCCCC(C(=O)NCC(=O)N)NC(=O)C5CCCN5C(=O)C6CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=C(C=C8)O)C(=O)[O-] |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)NC(=S)NCCCCC(C(=O)NCC(=O)N)NC(=O)C5CCCN5C(=O)C6CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=C(C=C8)O)C(=O)[O-] |
Sequenz |
CYFQNCPXG |
Synonyme |
1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl))vasopressin TR-LVP vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl))- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)
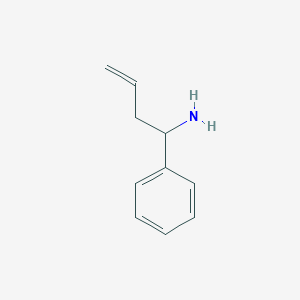
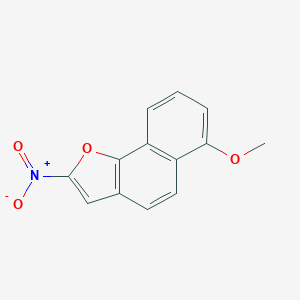
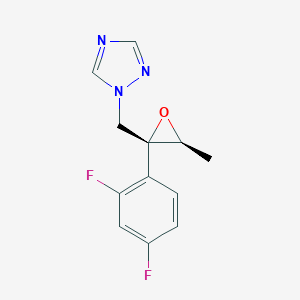
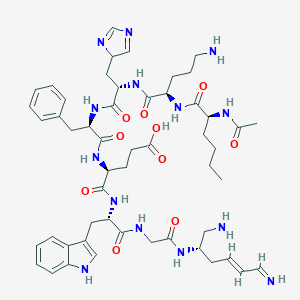
![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)
